N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride

Description

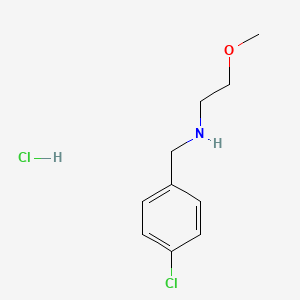

N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride is a secondary amine derivative featuring a 4-chlorobenzyl group attached to a 2-methoxyethylamine backbone. This compound is structurally characterized by:

- Molecular formula: C₁₀H₁₅Cl₂NO (calculated based on IUPAC nomenclature).

- A methoxyethyl chain (enhancing solubility and influencing steric interactions).

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-13-7-6-12-8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXUZLMOENQPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-methoxyethanamine.

Reaction: The 4-chlorobenzyl chloride is reacted with 2-methoxyethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Formation of Hydrochloride Salt: The resulting N-(4-Chlorobenzyl)-2-methoxyethanamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Reactions

The secondary amine participates in:

-

Acylation : Reacts with acetyl chloride to form N-(4-chlorobenzyl)-N-(2-methoxyethyl)acetamide.

-

Reductive alkylation : Forms tertiary amines via reaction with aldehydes/ketones in the presence of NaBH₃CN .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | AcCl, Et₃N, 0°C → RT | Acetamide derivative |

| Reductive alkylation | RCHO, NaBH₃CN, MeOH, 4Å MS | Tertiary amine (R = alkyl/aryl) |

Electrophilic Aromatic Substitution

The 4-chlorobenzyl group undergoes limited electrophilic substitution due to the electron-withdrawing Cl group. Nitration occurs at the meta position under HNO₃/H₂SO₄ .

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | 3-Nitro-4-chlorobenzyl derivative |

Oxidation and Reduction

-

Oxidation : The methoxyethyl chain is resistant to mild oxidants but forms carboxylic acids under strong conditions (KMnO₄, H₂SO₄).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) cleaves the C–N bond, yielding 4-chlorotoluene and 2-methoxyethylamine .

| Process | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid derivative |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 4-Chlorotoluene + 2-methoxyethylamine |

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solution (pKa ~8.5 for the conjugate acid). Neutralization with NaOH regenerates the free base, which is soluble in organic solvents .

| Property | Value | Method |

|---|---|---|

| pKa (amine) | 8.5 ± 0.2 | Potentiometric titration |

| Solubility (free base) | Miscible with CH₂Cl₂, THF | — |

Comparative Reactivity

Compared to N-(4-methoxybenzyl)-2-methoxyethanamine, the 4-Cl substituent reduces electrophilic reactivity but enhances stability toward oxidation .

| Property | 4-Cl Derivative | 4-OCH₃ Derivative |

|---|---|---|

| Nitration rate | 0.3 × (relative to OCH₃) | 1.0 (reference) |

| Oxidation resistance | High | Moderate |

Scientific Research Applications

Chemistry

N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo several types of chemical reactions makes it versatile for synthetic applications.

Reactions Involved :

- Oxidation : Can be oxidized to form corresponding aldehydes or ketones.

- Reduction : Capable of being reduced to yield primary amines.

- Substitution : The chlorobenzyl group can participate in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 4-Chlorobenzaldehyde |

| Reduction | Lithium aluminum hydride | 2-Methoxyethylamine |

| Substitution | Sodium iodide | 4-Chlorobenzyl halides |

Biology

The compound has been investigated for its potential biological activities, particularly in pharmacology. It may influence neurotransmitter systems and exhibit effects relevant to mental health disorders.

Potential Biological Activities :

- Antidepressant Effects : Similar compounds have shown the ability to modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.

- Anti-inflammatory Activity : Evidence indicates that related benzylamines can reduce cytokine production, indicating a possible role in inflammation modulation.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis pathways.

Case Study 1: Antidepressant Activity

A study conducted on structurally similar compounds revealed that they significantly influenced serotonin levels in animal models, suggesting that this compound could have similar effects. The study emphasized the need for further exploration into its mechanism of action on neurotransmitter systems.

Case Study 2: Anti-inflammatory Properties

Research indicated that derivatives of this compound exhibited reduced levels of inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Antitumor Potential

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies. Further investigation is required to elucidate the specific pathways involved.

Mechanism of Action

The mechanism by which N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzyl group enhances its binding affinity to these targets, while the 2-methoxyethanamine moiety facilitates its solubility and transport within biological systems. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Analogs

Key Findings :

- Chlorine’s higher electronegativity may enhance halogen bonding in biological targets compared to fluorine.

Alkyl Chain-Modified Analogs

Key Findings :

Heterocyclic and Aromatic Substituents

Key Findings :

- Nitrothiophene derivatives () demonstrate potent activity as REV-ERBα ligands, highlighting the importance of electron-deficient aromatic systems in target engagement .

- Cyclohexenyl substituents () introduce conformational rigidity, which may stabilize specific binding poses in hydrophobic environments .

Amide and Ether-Linked Analogs

Key Findings :

- Amide-linked analogs (e.g., ) exhibit higher polarity due to hydrogen-bonding capacity, which may limit blood-brain barrier penetration compared to ether-linked methoxy derivatives .

Biological Activity

N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 185.68 g/mol. The compound consists of a chlorobenzyl group attached to a methoxyethanamine backbone, which influences its interaction with biological systems.

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and enzymes. The presence of the chlorine atom in the benzyl group may enhance binding affinity and selectivity towards specific receptors, which could lead to varied pharmacological effects.

1. Neurotransmitter Interaction

Preliminary studies suggest that this compound may act on monoamine neurotransmitter systems. Its structural similarity to known psychoactive compounds indicates potential roles in modulating serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

3. Anticancer Activity

There is growing interest in the anticancer properties of this compound. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. Future research may explore the efficacy of this compound in cancer models.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Interaction

A study conducted on structurally related compounds revealed that they significantly influenced serotonin receptor activity, leading to increased serotonin levels in neuronal cultures. This suggests that this compound may have similar effects, warranting further investigation into its neuropharmacological properties.

Case Study: Antimicrobial Activity

In vitro tests on analogs demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Although direct studies on this compound are scarce, these findings highlight the potential for this compound to be developed as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Chlorobenzyl)-2-methoxyethanamine hydrochloride, and how are intermediates characterized?

Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, describes a General Method A using aldehydes (e.g., 4-chloro-2-methylbenzaldehyde) and amine precursors (e.g., N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine hydrochloride salt). Key steps include:

Q. How does the 4-chlorobenzyl group influence the compound’s physicochemical properties?

Answer: The 4-chlorobenzyl moiety enhances lipophilicity and steric bulk, impacting solubility and receptor binding. and highlight derivatives where this group stabilizes intermediates during alkylation or acylation reactions. Key observations:

- LogP: Increased due to the aromatic chloro-substituent (predicted via computational models).

- Crystallinity: Hydrochloride salts often form stable crystalline solids (e.g., white solids in ).

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer: Low yields (e.g., 18–28% in ) may arise from competing side reactions or poor solubility. Optimization strategies include:

- Stoichiometric Adjustments: Excess aldehyde (1.2–1.5 eq) to drive reductive amination.

- Catalysis: Use of NaBH(OAc)₃ or Ti(OiPr)₄ (e.g., ).

- Temperature Control: Slow addition of reagents at 0°C to minimize byproducts.

- Workup: Acid-base extraction to isolate the hydrochloride salt.

Q. How do structural modifications (e.g., nitrothiophen-2-yl or pyridinyl groups) affect bioactivity?

Answer: and demonstrate that substituents like nitrothiophen-2-yl enhance π-π stacking in receptor binding (e.g., REV-ERBα modulation ), while pyridinyl groups ( , Compound 8) introduce hydrogen-bonding sites. Methodological insights:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.